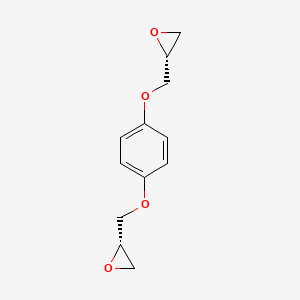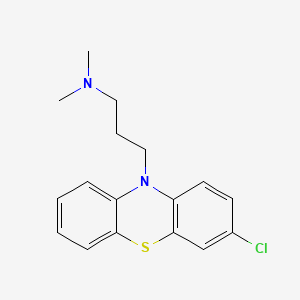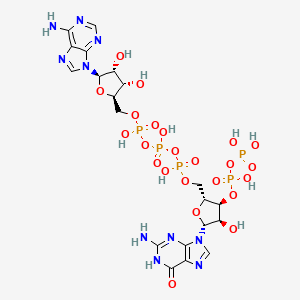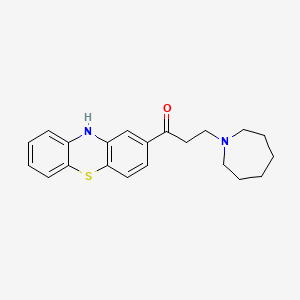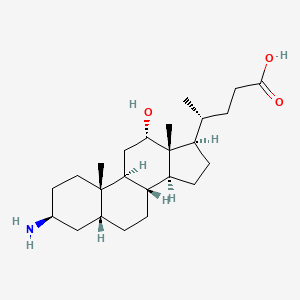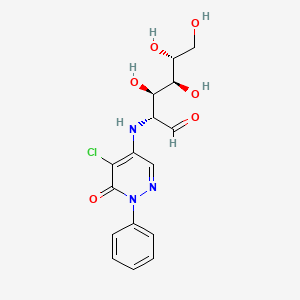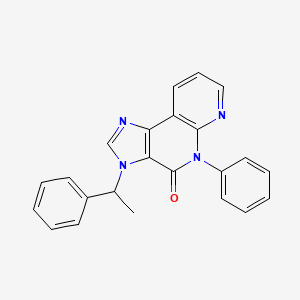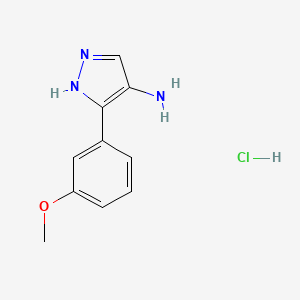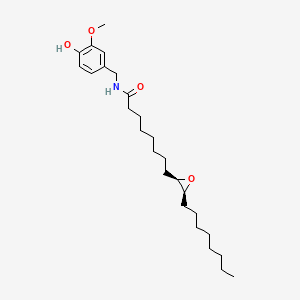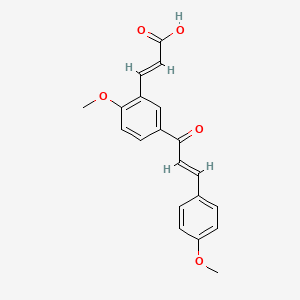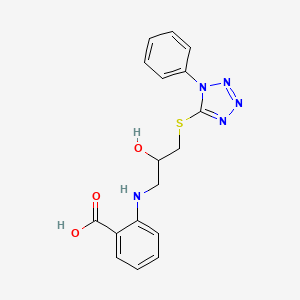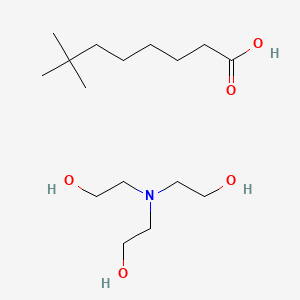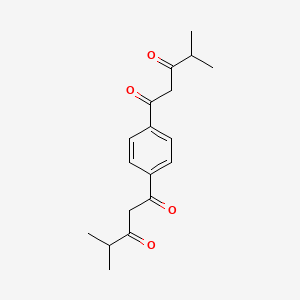
1,1'-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione) is an organic compound characterized by the presence of two 4-methyl-1,3-pentanedione groups attached to a central 1,4-phenylene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione) typically involves the reaction of 1,4-phenylenediamine with 4-methyl-1,3-pentanedione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione) may involve large-scale batch or continuous processes. The use of advanced catalytic systems and automated reactors ensures efficient and cost-effective production. Quality control measures, including analytical techniques such as NMR and IR spectroscopy, are employed to monitor the purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to alcohols or alkanes.
Substitution: The phenylene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
1,1’-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione) involves its interaction with specific molecular targets and pathways. The compound’s diketone groups can form chelates with metal ions, influencing various biochemical processes. Additionally, its phenylene moiety can participate in π-π interactions with aromatic systems, affecting molecular recognition and binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(1,3-Phenylene)bis(4-methyl-1,3-pentanedione): Similar structure but with a 1,3-phenylene moiety.
1,1’-(1,4-Phenylene)bis(3-methyl-1,3-pentanedione): Similar structure with a different substitution pattern on the pentanedione groups.
Uniqueness
1,1’-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione) is unique due to its specific substitution pattern and the presence of two 4-methyl-1,3-pentanedione groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
123448-21-5 |
|---|---|
Formule moléculaire |
C18H22O4 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
4-methyl-1-[4-(4-methyl-3-oxopentanoyl)phenyl]pentane-1,3-dione |
InChI |
InChI=1S/C18H22O4/c1-11(2)15(19)9-17(21)13-5-7-14(8-6-13)18(22)10-16(20)12(3)4/h5-8,11-12H,9-10H2,1-4H3 |
Clé InChI |
CIYQRJUFTUGUPT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)CC(=O)C1=CC=C(C=C1)C(=O)CC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


